Structural and Synthetic Profiling of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid: A Versatile Scaffold in Drug Discovery
Structural and Synthetic Profiling of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid: A Versatile Scaffold in Drug Discovery
Executive Summary
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 847949-05-7) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and medicinal chemistry. Characterized by a saturated heterocyclic core, a carboxylic acid moiety at the C2 position, and a reactive iodine atom at the C5 position, this compound serves as a critical intermediate for synthesizing complex pharmacophores. Its unique structural topology allows for orthogonal functionalization, making it an indispensable starting material for the development of YAP/TAZ-TEAD protein-protein interaction inhibitors and novel anticancer agents.
Physicochemical & Structural Profiling
To effectively incorporate this scaffold into synthetic pipelines, understanding its baseline physicochemical properties is paramount. The table below summarizes the core quantitative data associated with the molecule[1].
| Property | Value | Source |
| Molecular Weight | 290.05 g/mol | PubChem |
| Molecular Formula | C9H7IO3 | PubChem |
| XLogP3 (Lipophilicity) | 2.1 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Structural Anatomy & Reactivity Nodes
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C2 Carboxylic Acid & Chiral Center: The C2 position possesses a carboxylic acid group, which is readily functionalized via amidation or esterification. Crucially, the C2 carbon is chiral. Depending on the upstream synthetic route, the molecule can be isolated as a racemate or as enantiomerically pure (R) or (S) isomers, which is vital for stereospecific target engagement in biological systems.
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C5 Iodine (Cross-Coupling Handle): The iodine atom at the para position relative to the ring oxygen acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings). Iodine's high polarizability and relatively weak C–I bond make it highly reactive under mild catalytic conditions, preventing the degradation of the sensitive dihydrobenzofuran core.
Mechanistic Rationale for Regioselective Iodination
The synthesis of 5-iodo-2,3-dihydrobenzofuran-2-carboxylic acid relies heavily on the principles of Electrophilic Aromatic Substitution (EAS). The oxygen atom of the dihydrobenzofuran ring acts as a strong electron-donating group via resonance (+R effect), thereby activating the aromatic ring toward electrophiles.
Why the C5 Position? The ring oxygen directs incoming electrophiles to the ortho (C7) and para (C5) positions. However, the C7 position is sterically hindered by the adjacent heterocyclic ring structure. Consequently, the C5 position is both electronically activated and sterically accessible, leading to high regioselectivity during halogenation.
Reagent Selection (Causality):
While molecular iodine (
Validated Synthetic Protocols
The synthesis is typically achieved in two robust, self-validating steps starting from commercially available benzofuran-2-carboxylic acid.
Step 1: Catalytic Hydrogenation to 2,3-Dihydrobenzofuran-2-carboxylic acid
Objective: Reduce the benzofuran C2-C3 double bond to yield the saturated dihydrobenzofuran core[3].
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Preparation: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in ethyl acetate (approx. 0.5 M concentration).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10-15% w/w).
-
Pressurization: Subject the suspension to a hydrogen atmosphere (65-70 psi) in a Parr hydrogenator at room temperature for 48 hours.
-
Causality Note: Elevated hydrogen pressure is strictly required because the aromatic stabilization energy of the benzofuran ring makes the internal double bond significantly less reactive than isolated alkenes.
-
-
Validation & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent in vacuo. Recrystallize the crude residue from an ethyl acetate-hexane (1:6) mixture. The formation of a crystalline solid (Yield: ~74%, Melting Point: 116-117 °C) validates the successful saturation of the ring[3].
Step 2: Regioselective Electrophilic Iodination
Objective: Introduce the iodine atom specifically at the C5 position.
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Preparation: Dissolve 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv) in a mixture of dichloromethane and methanol (2:1 v/v).
-
Electrophile Addition: Add Benzyltrimethylammonium dichloroiodate (BTMA ICl2) (1.05 equiv) and solid calcium carbonate (
) (2.0 equiv) to neutralize the generated HCl byproduct. -
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Causality Note: Strict adherence to room temperature ensures regioselectivity for the C5 position and prevents the racemization of the C2 chiral center.
-
-
Quenching (Self-Validation): Add aqueous sodium thiosulfate (
). A rapid color change from yellow/brown to colorless visually validates the complete destruction of unreacted electrophilic iodine. -
Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous
, and concentrate. Purify via silica gel column chromatography to yield the final 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid.
Fig 1: Two-step synthetic workflow for 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid.
Downstream Applications in Medicinal Chemistry
The bifunctional nature of this scaffold allows for highly divergent, orthogonal functionalization in library synthesis.
-
YAP/TAZ-TEAD Inhibitors: The C5 iodine is frequently utilized in Suzuki-Miyaura cross-coupling to append complex aryl or heteroaryl groups. Such biaryl derivatives have been patented as potent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a critical mechanotransduction pathway implicated in solid tumor progression[4].
-
Anticancer Amides: The C2 carboxylic acid is readily coupled with substituted anilines using standard amide coupling reagents (e.g., EDC/HOBt). The resulting N-(substituted)phenylamide derivatives have demonstrated significant growth inhibitory activity against various human cancer cell lines, including ovarian and colon cancers[5].
Fig 2: Orthogonal downstream functionalization pathways in drug discovery.
References
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PubChem: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (CID 22177125). National Center for Biotechnology Information. 1
-
ChemicalBook: 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9). 3
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ChemicalBook: Benzyltrimethylammonium Dichloroiodate (CAS 114971-52-7). 2
-
US Patent US20210299100A1: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. Google Patents. 4
-
RSC Advances: Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. 5
Sources
- 1. 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7IO3 | CID 22177125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZYLTRIMETHYLAMMONIUM DICHLOROIODATE | 114971-52-7 [chemicalbook.com]
- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]
- 4. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
